Product packaging for alpha-D-fructopyranose(Cat. No.:CAS No. 10489-81-3)

alpha-D-fructopyranose

Cat. No.: B3045317
CAS No.: 10489-81-3
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-ZXXMMSQZSA-N
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Description

Significance within Carbohydrate Chemistry and Biochemistry

The significance of α-D-fructopyranose is rooted in the broader importance of anomeric configurations in carbohydrate chemistry. Anomers are stereoisomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon, the carbon that was part of the carbonyl group in the open-chain form. numberanalytics.com This seemingly subtle structural difference profoundly influences the chemical and physical properties of the carbohydrate, including its role in complex biological systems. numberanalytics.comalgoreducation.com

In biochemistry, the specific anomeric form of a sugar is critical for enzymatic recognition and the synthesis of larger biomolecules. numberanalytics.com For instance, the distinction between starch and cellulose (B213188)—both polymers of glucose—is determined by the anomeric linkage (α for starch, β for cellulose), which dictates their three-dimensional structure and digestibility. numberanalytics.com

While α-D-fructopyranose is a minor component in the equilibrium mixture of fructose (B13574) in solution, its transient existence is crucial for a complete understanding of fructose's mutarotation and reactivity. libretexts.orgpressbooks.pubresearchgate.net Research applications have utilized this specific anomer; for example, studies involving glucose transporters (GLUT) have investigated α-D-fructopyranose mimetics to understand sugar uptake mechanisms. The interconversion between anomeric forms like α-D-fructopyranose is a fundamental concept that underpins the metabolic pathways and chemical reactions of fructose. researchgate.net

Isomeric Equilibrium and Anomeric Forms of D-Fructose in Solution

In an aqueous solution, D-fructose does not exist as a single structure. Instead, it establishes a dynamic equilibrium among five different isomers, or tautomers. wikipedia.orgresearchgate.net This process of interconversion, known as mutarotation, involves the open-chain keto form as an intermediate. libretexts.org The five tautomers present in the equilibrium mixture are:

keto-D-fructose (the open-chain form)

α-D-fructofuranose (a five-membered ring)

β-D-fructofuranose (a five-membered ring)

α-D-fructopyranose (a six-membered ring)

β-D-fructopyranose (a six-membered ring)

The distribution of these isomers is influenced by factors such as temperature and solvent. wikipedia.org In water, the six-membered pyranose forms are generally more stable and thus more abundant than the five-membered furanose forms. wikipedia.orgresearchgate.net The β-anomers are typically favored over the α-anomers. libretexts.org Specifically, β-D-fructopyranose is the most predominant isomer, which is also the form that fructose takes in its crystalline state. wikipedia.orgresearchgate.net α-D-Fructopyranose, the focus of this article, constitutes a small but significant fraction of the total mixture. libretexts.orgpressbooks.pub

The relative percentages of these D-fructose isomers in aqueous solution are detailed in the research findings below.

Table 1: Equilibrium Distribution of D-Fructose Isomers in Aqueous Solution

This table presents the approximate percentage of each D-fructose tautomer at equilibrium in an aqueous solution, according to various research findings.

TautomerPercentage (Source libretexts.orgpressbooks.pub)Percentage (Source libretexts.org)Percentage (Source researchgate.net)
β-D-fructopyranose 68%70%~70% (total pyranose)
α-D-fructopyranose 2.7%--
β-D-fructofuranose 22.4%23%~22% (total furanose)
α-D-fructofuranose 6.2%--
keto-D-fructose (open-chain) 0.5%<1%-

Note: Percentages may not sum to 100% due to rounding and variations in experimental conditions reported in different sources. Some sources group anomers or ring types.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3045317 alpha-D-fructopyranose CAS No. 10489-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-ZXXMMSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-81-3
Record name alpha-D-Fructopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-FRUCTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW11KHO3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of alpha-D-fructopyranose. NMR spectroscopy, in particular, provides a wealth of information regarding the connectivity of atoms and their spatial arrangement in solution.

NMR spectroscopy is a powerful, non-destructive technique that relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most commonly used methods, often in combination with two-dimensional (2D) techniques to resolve complex spectral overlaps and establish through-bond and through-space correlations.

Proton NMR (¹H NMR) spectroscopy is instrumental in characterizing the different forms of fructose (B13574) in solution. The anomeric proton signals are particularly diagnostic for distinguishing between different isomers. creative-proteomics.com In D-fructose, the alpha and beta anomers of the pyranose and furanose forms are in equilibrium. The anomeric proton of the α-pyranose form typically resonates at a distinct chemical shift. For instance, in D-glucose, the α-anomeric proton appears downfield (around 5.1 ppm) compared to the β-anomeric proton (around 4.5 ppm), a principle that aids in the identification of anomers in other sugars as well. creative-proteomics.commagritek.com The chemical shifts and coupling constants (J-couplings) of the ring protons provide valuable information about their dihedral angles and, consequently, the conformation of the pyranose ring. magritek.com

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts (ppm) for Fructose Anomers in D₂O

Protonα-Fructopyranoseβ-Fructopyranoseα-Fructofuranoseβ-Fructofuranose
H-34.124.104.294.19
H-43.893.844.114.02
H-53.803.933.823.85
H-6a3.723.683.703.70
H-6b3.653.623.653.65

Note: This table presents typical, illustrative values and may not reflect specific experimental conditions. The anomeric proton (H-2) is not directly observed due to the absence of a proton on the anomeric carbon (C-2).

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR. Each carbon atom in the this compound molecule gives a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment and stereochemistry. The anomeric carbon (C-2 in fructose) is particularly informative, with its chemical shift being a key indicator of the anomeric configuration. For pyranose forms, the anomeric carbon signal typically appears in the range of 95-105 ppm. The chemical shifts of the other ring carbons (C-3 to C-6) are influenced by the conformation of the pyranose ring and the orientation of the hydroxyl groups. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ¹³C chemical shifts and support experimental assignments, providing deeper insights into the conformational preferences of the molecule. nih.gov Changes in chemical shifts upon glycosylation are also a critical aspect of structural analysis in more complex carbohydrates. unimo.it

Interactive Data Table: Illustrative ¹³C NMR Chemical Shifts (ppm) for Fructose Anomers in D₂O

Carbonα-Fructopyranoseβ-Fructopyranoseα-Fructofuranoseβ-Fructofuranose
C-164.963.863.462.1
C-298.898.2102.1105.1
C-368.370.177.376.5
C-467.869.475.975.2
C-565.267.181.280.4
C-663.563.262.561.8

Note: This table provides representative chemical shift values. Actual values can vary with experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's covalent framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This allows for the tracing of proton connectivity throughout the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com It is a powerful tool for assigning the resonances of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons (like the anomeric C-2 in fructose) and for connecting different spin systems within the molecule.

Together, these 2D NMR techniques provide a comprehensive picture of the atomic connectivity in this compound, confirming the pyranose ring structure and the positions of the various functional groups. preprints.orgresearchgate.net

Paramagnetic shift reagents are chemical species that can be added to an NMR sample to induce changes in the chemical shifts of the analyte's nuclei. These reagents, often lanthanide complexes, create a paramagnetic field that influences the magnetic environment of nearby nuclei in a distance- and orientation-dependent manner. nih.govau.dk The induced shifts, known as pseudocontact shifts (PCS), can provide valuable long-range structural information that is not accessible through standard NMR experiments. nih.gov By analyzing the magnitude and direction of these shifts, it is possible to refine the three-dimensional structure of this compound in solution and to study its conformational dynamics. rsc.orgchemrxiv.org While less common for simple monosaccharides, this technique is particularly powerful for studying more complex carbohydrates and their interactions with other molecules. diva-portal.org

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of individual atoms within the crystal lattice, providing highly accurate bond lengths, bond angles, and torsional angles. nih.gov

For this compound, X-ray crystallographic studies would reveal the exact conformation of the pyranose ring (e.g., chair, boat, or skew) and the precise orientation of the hydroxyl groups in the crystalline form. scispace.com This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. scispace.com While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a critical, high-resolution snapshot of a low-energy state of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Computational Approaches to Conformational Landscape

Computational methods are indispensable for understanding the complex conformational behavior of this compound in different environments.

Molecular mechanics (MM) methods are employed to model the ring shapes and hydrogen bonding patterns of fructose isomers. tandfonline.com These calculations can help in understanding the relative stabilities of different conformations, such as the chair and boat forms of the pyranose ring. scispace.com For instance, MM calculations have been applied to diheterolevulosan II and IV, which contain fructopyranose rings, to determine that the lowest energy conformations correspond to those observed in crystal structures. scispace.com The MM3 force field, in particular, has been used for modeling the ring shapes and hydrogen bonding of fructose. tandfonline.com

Density Functional Theory (DFT) has become a primary tool for accurately calculating the molecular and electronic properties of carbohydrates like this compound. chemrxiv.orgnih.gov It offers a good balance between computational cost and accuracy for many molecular properties. researchgate.net

DFT calculations are used to perform geometry optimizations to find the lowest energy structures (energy minima) of this compound. nih.govnih.gov This process involves iteratively adjusting the atomic coordinates to find a stable arrangement on the potential energy surface. arxiv.org For example, gas phase and implicit solvent geometry optimizations have been carried out to identify the most stable binding modes of D-fructose isomers to a simplified receptor model. nih.gov These calculations have shown that even though β-D-fructopyranose is the most abundant isomer in solution, solvent effects can stabilize other binding modes. nih.gov

The choice of basis set is a critical aspect of DFT calculations as it represents the atomic orbitals used to construct the molecular wave function. wikipedia.org Different basis sets can be used to achieve a balance between accuracy and computational efficiency. researchgate.net For carbohydrates, basis sets like the Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., cc-pVDZ) are commonly used. nih.govwikipedia.org Larger basis sets, including diffuse functions (important for describing anions and weak interactions) and polarization functions, generally provide more accurate results but at a higher computational cost. nih.govwikipedia.org Studies on various molecules have shown that large basis sets with diffuse functions are often necessary to obtain results that agree well with experimental data. chemrxiv.org For instance, the def2-TZVP basis set is a recommended triple-zeta basis set that can be augmented with polarization (def2-TZVPP) or diffuse functions (def2-TZVPD). nih.gov

To accurately model the behavior of this compound in solution, implicit solvation models are frequently used in conjunction with DFT calculations. q-chem.com These models, known as self-consistent reaction field (SCRF) methods, treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comruc.dk

Popular models include:

Onsager model: This is one of the simplest models, placing the solute in a spherical cavity. q-chem.comruc.dk

Polarizable Continuum Model (PCM): This is a more sophisticated family of models that create a more realistic molecule-shaped cavity from overlapping spheres. q-chem.comruc.dk Variations include C-PCM (conductor-like PCM) and IEF-PCM (integral equation formalism PCM). q-chem.comq-chem.com

COSMO (Conductor-like Screening Model): This model is closely related to C-PCM and is also widely used. q-chem.comruc.dk

These models are crucial for calculating accurate solvation free energies, which are important for understanding chemical reactions and interactions in solution. q-chem.com

DFT calculations have proven to be a reliable method for predicting NMR chemical shifts with high accuracy. d-nb.info This is particularly valuable for complex molecules like carbohydrates where experimental assignment can be challenging. By calculating the nuclear magnetic shieldings, which are then converted to chemical shifts relative to a standard (like tetramethylsilane, TMS), DFT can aid in the structural elucidation of different isomers and conformers. rsc.org

Recent studies have demonstrated that DFT, when accounting for conformational isomers, can predict ¹³C NMR chemical shifts with a mean absolute error of less than 1.2 ppm. d-nb.info The accuracy of these predictions depends on the level of theory and the basis set used. rsc.org For example, the B3LYP and BP86 functionals with a TZVP quality basis set have been found to be cost-effective for calculating NMR chemical shifts of carbohydrates. rsc.org

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbohydrates

MoleculeCalculated RMSD (ppm)Experimental Reference
α-glucose monohydrate0.66 mdpi.com
α-glucose1.17 mdpi.com
trehalose1.34 mdpi.com
sucrose1.51 mdpi.com
β-maltose monohydrate1.69 mdpi.com
α-maltose anhydrate2.47 mdpi.com

This table showcases the root-mean-square deviations (RMSDs) between calculated and experimental ¹³C chemical shifts for several saccharides, illustrating the accuracy of DFT-based predictions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., 13C NMR Chemical Shifts)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govplos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and thermodynamic properties of molecules like this compound. plos.orgresearchgate.net These simulations are instrumental in understanding the behavior of biomolecules at an atomic level. plos.org

In an aqueous solution, D-fructose exists as a dynamic equilibrium mixture of several isomers (tautomers). nih.govrsc.org These include the six-membered ring (pyranose) and five-membered ring (furanose) forms, each of which can exist as α and β anomers. rsc.org While β-D-fructopyranose is the most abundant form (around 72%), this compound is also present, though at a much lower concentration (approximately 2.3% at room temperature). nih.govrsc.org

MD simulations, often using explicit solvent models like TIP3P water, are employed to model the complex conformational landscape of fructose in solution. These simulations can replicate the puckering of the pyranose ring and the intricate network of hydrogen bonds between the sugar and surrounding water molecules. nih.gov Acoustic measurements can also be used to follow the establishment of the tautomeric equilibrium, which is coupled to the chair-chair conformational changes of the this compound anomer. icm.edu.pl The dynamic interconversion between these forms is a key aspect of fructose's chemical and biological properties.

Table 1: Equilibrium Distribution of D-Fructose Tautomers in Water

TautomerRing FormAnomerEquilibrium Percentage (%)
β-D-fructopyranosePyranoseBeta~72% nih.gov
β-D-fructofuranoseFuranoseBeta~20-25% nih.govrsc.org
α-D-fructofuranoseFuranoseAlpha~5-6.5% nih.govrsc.org
α-D-fructopyranosePyranoseAlpha~2.3% nih.govrsc.org
keto-D-fructoseOpen-chainN/A<1% rsc.org

Note: Percentages are approximate and can vary with conditions such as temperature and solvent.

The interaction of sugars with taste receptors is a fundamental process in taste perception. researchgate.nete-enm.org The human sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins, can be activated by a wide variety of sweet compounds, including fructose. e-enm.orgnih.gov MD simulations are invaluable for investigating the specific intermolecular interactions between fructose isomers and the binding pocket of these receptors. biorxiv.org

Steered molecular dynamics (SMD) is a specialized MD technique used to explore the conformational changes of molecules by applying external forces. mdpi.comnih.gov This method can mimic atomic force microscopy (AFM) experiments and is particularly useful for studying processes like ligand binding/unbinding or protein unfolding, which occur on timescales often inaccessible to conventional MD. nih.govuiuc.edu

In the context of this compound, SMD simulations can be used to investigate the forces and energetics involved in its interaction with receptors. mdpi.com By defining a reaction coordinate, such as the distance between the center of mass of the ligand and the binding pocket, a pulling force can be applied to simulate the dissociation of the sugar from the receptor. mdpi.comnih.gov The work required to pull the ligand out of the binding site can be calculated, providing a quantitative measure of binding affinity and interface stability. uiuc.edunih.gov This approach allows researchers to probe the key interactions that stabilize the bound complex and to understand the conformational changes that occur during the unbinding process. nih.gov

Investigation of Intermolecular Interactions (e.g., with Receptors)

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

To achieve a higher level of theoretical accuracy, especially for processes involving changes in electronic structure like bond formation or cleavage, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netnih.gov This approach combines the accuracy of quantum mechanics (QM) for a small, chemically active region of the system (e.g., the ligand and the receptor's active site) with the computational efficiency of molecular mechanics (MM) for the larger environment (e.g., the rest of the protein and solvent). researchgate.netnih.gov

The QM/MM methodology has been applied to study D-fructose tautomers in aqueous solution. nih.gov In these simulations, the fructose molecule is treated at a QM level (e.g., semi-empirical AM1 or density functional theory), while the surrounding water molecules are described by a classical MM force field (e.g., TIP3P). nih.gov This allows for a detailed analysis of the solute's electronic structure and its interaction with the solvent, including the hydrogen bonding network around the hydroxyl groups. nih.gov QM/MM methods are essential for accurately modeling reaction barriers and have been used to improve the accuracy of anomeric energy barriers in fructose, with results validated against experimental NMR data. These hybrid simulations provide crucial insights into the electronic and structural details that govern the behavior of this compound in complex chemical and biological environments. researchgate.netresearchgate.net

Chemical Synthesis and Stereochemical Control

Strategies for Stereoselective Synthesis of α-D-Fructopyranose Analogs

The stereoselective synthesis of α-D-fructopyranose analogs often involves multi-step sequences starting from readily available monosaccharides. researchgate.net One prominent strategy is the use of chiral building blocks derived from other sugars, such as D-glucose or D-mannose, which are then chemically transformed into the desired fructose (B13574) analog. semanticscholar.org Enzymatically resolved building blocks have also been employed to achieve high enantiomeric purities. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of carbocyclic analogues of fructopyranose, offering an efficient route to these non-nutritive sweeteners. orcid.orgacs.org Furthermore, the strategic use of protecting groups and stereodirecting elements, such as the xylylene group, allows for remote stereochemical control during key cyclization steps. csic.es

Directed Glycosylation and Spiroketalization Reactions

Directed glycosylation is a cornerstone of carbohydrate synthesis, enabling the formation of specific glycosidic linkages. In the context of α-D-fructopyranose, these reactions are crucial for creating disaccharides and more complex oligosaccharides. The stereochemical outcome of glycosylation is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. For instance, the use of nitrile solvents can lead to the formation of transient glycosyl nitrilium species, influencing the stereoselectivity of the reaction. beilstein-journals.orgd-nb.info

Spiroketalization, a reaction that forms two new rings by intramolecular cyclization, is particularly relevant to the chemistry of fructose. csic.es This process is often reversible under thermal or acidic conditions, leading to a mixture of isomers. csic.es However, by carefully controlling the reaction conditions and employing specific protecting groups, the reaction can be driven towards the formation of a desired stereoisomer. nih.gov For example, spiroketalization in apolar organic solvents tends to be irreversible, which can limit isomerization and improve stereoselectivity. researchgate.net

Formation of Di-D-Fructose Dianhydrides (DFAs) and Related Systems

Di-D-fructose dianhydrides (DFAs) are a unique class of spiro-tricyclic disaccharides formed from the condensation of two D-fructose units. csic.esresearchgate.net These compounds are of significant interest due to their presence in food products and their potential prebiotic properties. researchgate.net The formation of DFAs typically involves the thermal or acidic activation of fructose or fructose-containing materials. csic.esresearchgate.net This process generates a fructosyloxacarbenium ion, which then undergoes glycosylation with a second fructose molecule, followed by intramolecular spiroketalization to form the characteristic tricyclic core of DFAs. csic.es

The reaction generally produces a complex mixture of isomers that differ in ring size, linkage position, and stereochemistry at the spiroketal centers. csic.esnih.gov Up to five different tricyclic cores and thirteen DFA isomers have been identified in the disaccharide fraction of fructose caramel. nih.gov

Protecting groups play a pivotal role in directing the stereochemical outcome of DFA synthesis. nih.gov By selectively blocking certain hydroxyl groups, chemists can influence the conformation of the fructose molecule and guide the cyclization reactions towards a specific isomer. organic-chemistry.orgacs.org For instance, the use of an o-xylylene (B1219910) protecting group can enforce a specific conformational arrangement, leading to the stereoselective synthesis of certain DFA isomers. csic.esmdpi.com The presence of a cyclic acetal (B89532) group, such as an isopropylidene group, can also preserve the pyranose ring form during spiroketalization and direct the reaction to form β-anomeric linkages. nih.gov This effect is attributed to steric hindrance at the α-face of the intermediate oxocarbenium ion. mdpi.com

The nature of the protecting groups on the hydroxyls also significantly impacts the stereochemical outcome of dimerization reactions. nih.gov Acyl protecting groups, for example, can participate in the reaction through the formation of acyloxonium ions, which can influence the stereochemistry of the newly formed glycosidic bonds. mdpi.com

The choice of acid promoter and solvent is critical in controlling the formation of DFAs. Strong acid promoters like anhydrous hydrogen fluoride (B91410) (HF) and boron trifluoride etherate (BF₃·OEt₂) are commonly used to catalyze the dimerization and spiroketalization of fructose derivatives. researchgate.netnih.gov

Hydrogen fluoride has been shown to promote the stereoselective synthesis of di-β-D-fructopyranose 1,2′:2,1′-dianhydride. nih.gov The reaction proceeds through the formation of a glycosyl fluoride intermediate. researchgate.net Boron trifluoride etherate is effective in promoting the glycosylation-spiroketalization of protected fructose precursors, with the stereochemical outcome being highly dependent on the protecting groups used. nih.gov The use of sulfonic acid resins as heterogeneous catalysts allows for the caramelization of fructose at lower temperatures, leading to high conversions to DFA derivatives. researchgate.net

The solvent also plays a crucial role. Spiroketalization in apolar organic solvents can proceed under irreversible conditions, thereby minimizing isomerization and favoring kinetic products. researchgate.net In contrast, reactions in aqueous mineral acids are often reversible, leading to a thermodynamic mixture of isomers. researchgate.net

The formation of the anhydro bridges in DFAs is a key step in their synthesis. The accepted mechanism involves the generation of a fructosyl oxocarbenium ion through protonic activation of a fructose molecule. csic.es This electrophilic species then reacts with a hydroxyl group of a second fructose molecule in a glycosylation step to form a transient ketodisaccharide. csic.es Subsequent intramolecular spiroketalization, where a hydroxyl group from the second fructose unit attacks the anomeric carbon of the first, leads to the formation of the second anhydro bridge and the characteristic tricyclic spiroketal structure of DFAs. csic.es

The conformational features of the fructose units and the intermediate disaccharide are critical in determining the final stereochemistry of the DFA. The relative disposition of substituents on the pyranose or furanose rings influences the trajectory of the intramolecular attack and thus the stereochemistry of the newly formed spiroketal center. mdpi.com The use of conformationally rigid protecting groups, such as the o-xylylene group, can lock the fructose ring into a specific conformation, thereby exerting a high degree of stereocontrol over the anhydro bridge formation. csic.esmdpi.com

Influence of Acid Promoters (e.g., HF, BF3-etherate) and Solvents on Stereochemical Outcome

Synthesis of Modified α-D-Fructopyranose Derivatives and Probes

The synthesis of modified α-D-fructopyranose derivatives is essential for developing chemical probes to study biological systems. For example, fructose analogues are synthesized to investigate the D-fructose transporter GLUT5. researchgate.net Modifications at various positions of the fructose ring, such as the C-6 position, have been explored to develop affinity probes and labels. researchgate.net

The synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazolines represents another class of modified fructopyranose derivatives. beilstein-journals.org These compounds are synthesized from protected D-psicofuranose derivatives through a TMSOTf-activated reaction with nitriles. beilstein-journals.org In the absence of a nitrile nucleophile, the intermediate oxacarbenium ion undergoes spiroketalization to form di-D-fructose dianhydrides. beilstein-journals.orgd-nb.info

Furthermore, the synthesis of phosphorylated derivatives, such as D-fructopyranose 2-phosphate, has been achieved, providing important tools for studying carbohydrate metabolism. nih.gov

Data Tables

Table 1: Influence of Protecting Groups on DFA Synthesis

Starting MaterialProtecting Group(s)PromoterMajor DFA Product(s)Reference
O-protected D-fructose 1,2-acetonideVariesBoron trifluoride diethyl etherateStereochemistry dependent on protecting groups nih.gov
4,5-O-isopropylidene-D-fructose derivativeIsopropylideneHydrogen fluoridedi-β-D-fructopyranose 1,2′:2,1′-dianhydride nih.gov
o-xylylene protected furanose derivativeo-xylyleneTriflic acidα,β type I DFA mdpi.com
o-xylylene protected pyranose derivativeo-xylyleneTriflic acid3:1 mixture of β,β:α,β type III DFAs mdpi.com
Reaction Step Description Reagents/Conditions Reference
Intermediate Formation Preparation of the key iodohydrin intermediate.Iodine-triphenylphosphine-imidazole reagent complex, followed by acid hydrolysis. researchgate.net
Ring Closure Cyclization of the iodohydrin to form the spiro-epoxide.Silver(I) oxide in anhydrous THF. researchgate.net

Selective Halogenation and Intramolecular Cyclization

The controlled introduction of a halogen atom allows for subsequent intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems. A key intermediate, 3,4,5,-tri-O-benzyl-1-deoxy-1-iodo-β-d-fructopyranose, is prepared from its corresponding methyl fructopyranoside precursor. researchgate.net This selective iodination at the anomeric position is achieved by reacting the precursor with an iodine-triphenylphosphine-imidazole reagent complex. researchgate.net This halogenated intermediate is then primed for intramolecular cyclization. The ring closure is efficiently induced under mild conditions, leading to the formation of a spiro-epoxide structure. researchgate.net This tandem process of selective halogenation followed by intramolecular cyclization showcases a method for converting the open-chain potential of the anomeric carbon into a constrained, reactive epoxide ring. researchgate.net

Preparation of Furan (B31954) Derivatives via Dehydration Pathways

The acid-catalyzed dehydration of D-fructose is a significant pathway for producing valuable furan derivatives, most notably 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.orguliege.be The transformation of ketoses like fructose into furans is generally much faster than that of aldoses. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through cyclic fructopyranose intermediates rather than an acyclic path. rsc.orguliege.be

The process involves the protonation and subsequent elimination of three water molecules. Initial protonation and dehydration at the O2 position lead to the formation of carbocation resonance hybrids. researchgate.net However, the reaction is often complicated by side reactions, including isomerization, retro-aldol reactions, and the formation of soluble and insoluble polymers known as humins. rsc.orgresearchgate.net

To enhance the selectivity and yield of 5-HMF, various strategies are employed:

Solvent Choice: Using organic solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the desired dehydration pathway. In DMSO, the primary products observed are 5-HMF, 2,6-anhydro-beta-D-fructofuranose, and fructose dianhydrides. rsc.org

Limiting Water: Reducing the amount of water in the reaction medium can suppress side reactions. rsc.org

Catalyst Systems: The use of specific catalysts, such as organosulfur compounds like methane (B114726) sulfonic acid in combination with promoters like sodium chloride, in a homogenous solvent mixture (e.g., acetone (B3395972) and water) has been shown to achieve high conversion (80-98%) and yields of HMF (65-88%). google.com

Reaction Condition Key Observation/Product Yield/Conversion Reference
Dehydration in DMSO at 150 °C5-HMF, 2,6-anhydro-beta-D-fructofuranose, fructose dianhydridesMajor products observed rsc.org
Subcritical Acetic Acid (10 mM H₂SO₄, 180 °C)5-acetoxymethylfurfural38% selectivity, 98% conversion rsc.org
Acetone:Water with Methane Sulfonic Acid & NaCl5-Hydroxymethylfurfural (HMF)65-88% yield, 80-98% conversion google.com
DMSO with conc. H₂SO₄ (from glucose/fructose)2,5-di(formyl)furan (DFF)33-48% yield google.com

Synthesis of Poly-hydroxypyrrolidine-Based Inhibitors

Derivatives of D-fructose are crucial starting materials for the synthesis of poly-hydroxypyrrolidine compounds, which are potent inhibitors of enzymes like glycosidases. acs.orgnih.gov These nitrogen-containing sugar mimics, also known as iminosugars, are of significant interest for their therapeutic potential. acs.org

A convergent synthesis strategy has been designed to produce 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol, an inhibitor of Mycobacterium tuberculosis GlgE. acs.orgnih.gov This synthesis involves the coupling of two key building blocks: a thioglycosyl donor and a fructose-derived acceptor, specifically 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-d-fructopyranose. acs.orgnih.gov

The core of the synthesis involves the following key transformations:

Glycosylation: The fructose-derived acceptor is coupled with the glucosyl donor to form a disaccharide intermediate. acs.org

Ring Formation: The crucial pyrrolidine (B122466) ring is constructed through a sequence of reduction of the azide (B81097) group followed by an intramolecular reductive amination, which cyclizes the intermediate disaccharide. acs.orgnih.gov

This synthetic route demonstrates the utility of alpha-D-fructopyranose as a chiral scaffold for creating complex, biologically active molecules. The resulting poly-hydroxypyrrolidine successfully inhibited the target enzyme, confirming the efficacy of the design and synthesis. acs.orgnih.gov

Enzymatic Biotransformations and Biochemical Reaction Mechanisms

Enzymes Interacting with Fructose (B13574) Isomers

A variety of enzymes have been identified and characterized for their ability to act on fructose, facilitating its conversion to other sugars. These enzymes are broadly classified based on their reaction mechanisms and substrate specificities.

Ketose 3-Epimerases (e.g., D-Allulose 3-Epimerase, D-Tagatose 3-Epimerase)

Ketose 3-epimerases are a class of enzymes that catalyze the epimerization of ketose monosaccharides at the C-3 position. nih.gov This family includes D-allulose 3-epimerases (DAEases) and D-tagatose 3-epimerases (DTEases), which are instrumental in the production of rare sugars from D-fructose. nih.govsemanticscholar.org

Ketose 3-epimerases exhibit a range of substrate specificities, with some enzymes showing a preference for D-fructose and D-psicose (D-allulose), while others are more active on D-tagatose. google.comresearchgate.net For instance, D-psicose 3-epimerase (DPEase) from Agrobacterium tumefaciens efficiently catalyzes the interconversion of D-fructose and D-psicose. nih.gov Similarly, a D-tagatose 3-epimerase from Rhodobacter sphaeroides displays its highest specificity for D-fructose. nih.gov The catalytic mechanism of these enzymes involves a proton exchange at the C-3 position of the ketose substrate, a process that is distinct from other epimerases that rely on phosphorylation. semanticscholar.org

The active site of ketose 3-epimerases contains a metal ion, often Mn²⁺ or Co²⁺, which plays a crucial role in catalysis by anchoring the substrate. nih.govnih.govmdpi.com Key amino acid residues, typically glutamate (B1630785) and aspartate, are involved in the epimerization reaction. nih.govnih.gov For example, in DAEase from C. cellulolyticum H10, residues Glu150 and Glu244 are responsible for the epimerization at the C-3 position of D-fructose. nih.gov Molecular docking studies have revealed that hydrogen bonds form between the enzyme's catalytic residues and the hydroxyl groups at the C-1, C-2, and C-3 positions of the substrate, which precisely controls the catalytic reaction. mdpi.comrsc.org

Table 1: Substrate Specificity of Various Ketose 3-Epimerases

Enzyme Source Optimal Substrate(s) Other Substrates Reference
Pseudomonas cichorii D-tagatose D-fructose, D-psicose, D-sorbose google.com
Arthrobacter globiformis D-psicose, D-fructose D-tagatose, D-sorbose, L-ketoses google.com
Rhodobacter sphaeroides D-fructose D-tagatose, D-psicose, D-ribulose, D-xylulose, D-sorbose nih.gov
Sinorhizobium sp. D-tagatose D-fructose, D-sorbose rsc.org
Blautia produca D-allulose D-fructose mdpi.com

The primary application of ketose 3-epimerases is in the production of rare sugars, particularly D-allulose (D-psicose), from the abundant and inexpensive substrate D-fructose. nih.govresearcher.life D-allulose is a low-calorie sugar with various physiological benefits, making its efficient production a significant area of research. nih.govbohrium.com The enzymatic conversion of D-fructose to D-allulose is a key step in the "Izumoring" strategy, a comprehensive plan for the production of all rare sugars. rsc.orgdtu.dk

The biotransformation process typically involves the use of either purified enzymes or whole-cell catalysts expressing high levels of the desired epimerase. nih.govresearchgate.net For example, whole cells of recombinant Bacillus subtilis expressing a D-allulose 3-epimerase from Blautia produca have been used to produce D-allulose from D-fructose, achieving a conversion yield of over 30%. mdpi.com Similarly, the use of a D-tagatose 3-epimerase from Sinorhizobium sp. in a fed-batch bioconversion process resulted in a high yield of D-allulose from D-fructose. rsc.org These enzymatic processes offer a more environmentally friendly and specific alternative to chemical synthesis methods. rsc.orgnih.gov

Substrate Specificity and Catalytic Mechanisms

Glycoside Hydrolases (e.g., α-D-fructofuranosidase, GH172 Family Enzymes)

Glycoside hydrolases are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. wikipedia.org While many glycoside hydrolases act on polysaccharides like cellulose (B213188) and starch, some exhibit specificity for fructose-containing oligosaccharides. wikipedia.orgmdpi.com

Certain glycoside hydrolases can catalyze both the hydrolysis of glycosidic bonds and, under specific conditions, the reverse reaction of dehydration-condensation to form new glycosides. jst.go.jpjst.go.jp An example is the α-D-fructofuranosidase (αFFase1) from Bifidobacterium dentium, a member of the newly established Glycoside Hydrolase Family 172 (GH172). cazypedia.orgnih.gov This enzyme was discovered to hydrolyze alkylated α-D-fructofuranosides. jst.go.jp

Furthermore, αFFase1 catalyzes the intramolecular dehydrating condensation of inulobiose (B1615858) (β-D-Fruf-(2→1)-α-D-Fruf) to form difructose dianhydride I (DFA I). cazypedia.orgnih.gov The reaction reaches an equilibrium with a high ratio of DFA I to inulobiose. cazypedia.org This dual functionality highlights the versatility of these enzymes in carbohydrate chemistry. The enzyme can also act on other substrates, such as converting β-D-Frup-(2→1)-α-D-Fruf to diheterolevulosan II. cazypedia.orgnih.gov

Glycoside hydrolases are classified as either "retaining" or "inverting" enzymes based on the stereochemical outcome at the anomeric carbon after hydrolysis. wikipedia.orgcazypedia.org Retaining glycosidases operate via a two-step, double-displacement mechanism that results in the net retention of the anomeric configuration. wikipedia.orgresearchgate.net This mechanism involves two key catalytic residues, typically carboxylates. wikipedia.org In the first step, one residue acts as a nucleophile, attacking the anomeric center to form a covalent glycosyl-enzyme intermediate, while the other residue acts as an acid catalyst. cazypedia.orgnih.gov In the second step, the second residue, now acting as a base, assists a water molecule in hydrolyzing the intermediate, releasing the product with the original anomeric configuration. cazypedia.orgnih.gov

Enzymes in the GH172 family, including αFFase1, have been shown to be anomer-retaining. cazypedia.orgscispace.com 1H NMR analysis of the hydrolysis of pNP-α-D-Araf by αFFase1 confirmed that the initial product retained the α-anomeric form. jst.go.jpscispace.com The proposed mechanism for the dehydration-condensation reaction catalyzed by αFFase1 also proceeds through a double-displacement mechanism involving a glycosylation and a cyclization step. chemrxiv.orgresearchgate.net

Hydrolysis and Dehydration-Condensation Reactions

Isomerases (e.g., Glucose Isomerase) and Anomeric Reactivity

The isomerization process catalyzed by D-xylose isomerase from Arthrobacter has been studied in detail. The proposed mechanism involves the binding of the substrate, followed by a ring-opening step catalyzed by a histidine residue (His-53). core.ac.uk The subsequent isomerization is believed to proceed via a hydride shift mechanism. core.ac.uk

Sugar-Phosphate Phosphatases (e.g., Agp, Had13) and Phosphoryl Transfer

Sugar-phosphate phosphatases are enzymes that catalyze the hydrolysis of sugar phosphates, releasing inorganic phosphate. Some of these enzymes can also catalyze the transfer of a phosphoryl group from a donor to an acceptor molecule other than water, a process known as transphosphorylation.

In Escherichia coli, two distinct sugar-phosphate phosphatases, Agp (a member of the histidine acid phosphatase family) and Had13 (belonging to the haloacid dehydrogenase-like phosphatase family), have been shown to utilize α-D-glucose 1-phosphate as a phosphoryl donor. nih.govnih.gov While both enzymes can hydrolyze this substrate, Agp exhibits significant synthetic activity, transferring the phosphoryl group to other sugars. nih.govnih.gov When D-fructose is present as an acceptor, Agp can catalyze the formation of D-fructose 1-phosphate. nih.gov This demonstrates the potential for enzymatic synthesis of phosphorylated fructose derivatives.

The reaction mechanism of these phosphatases typically involves the formation of a covalent phosphoenzyme intermediate. nih.govresearchgate.net For Agp, this intermediate is a phosphohistidine. nih.govdiva-portal.org The subsequent transfer of the phosphoryl group can occur either to water (hydrolysis) or to a sugar acceptor (transphosphorylation). nih.govresearchgate.net The efficiency of transphosphorylation versus hydrolysis is dependent on the concentration of the acceptor sugar. researchgate.net

Biochemical Roles in Microorganisms and Eukaryotic Cells

Alpha-D-fructopyranose plays a crucial role as a metabolite and a substrate for transport proteins in various organisms.

Role as a Saccharomyces cerevisiae Metabolite

Saccharomyces cerevisiae, or baker's yeast, is a well-studied model organism with a sophisticated sugar metabolism. Fructose, and by extension its anomers like α-D-fructopyranose, is a key metabolite in this yeast. ebi.ac.ukebi.ac.uk S. cerevisiae readily ferments fructose to produce ethanol (B145695) and carbon dioxide. wikipedia.org The initial step in fructose metabolism is its phosphorylation to fructose-6-phosphate (B1210287) by hexokinase. Sucrose, a disaccharide of glucose and fructose, is hydrolyzed by the enzyme invertase, releasing glucose and fructose, which then enter the glycolytic pathway. oup.com

The metabolism of different sugars, including fructose, is tightly regulated in S. cerevisiae. The presence of glucose, for instance, can repress the utilization of other sugars. researchgate.net The specific anomeric form of fructose that is preferentially taken up or metabolized by yeast enzymes has been a subject of investigation, with implications for understanding the fine-tuning of carbohydrate metabolism.

Fructose Transporter (GLUT) Specificity and Discrimination of Fructose Isomers

Facilitative glucose transporters (GLUTs) are a family of membrane proteins responsible for the transport of monosaccharides across cell membranes. Several GLUT isoforms can transport fructose, with GLUT5 being the most specific.

GLUT5 is a high-affinity, specific transporter for fructose, while GLUT2 can transport glucose, galactose, and fructose, but with a lower affinity for fructose. nih.govtuscany-diet.net Studies using fluorescently labeled mimetics of fructose isomers have revealed a remarkable ability of these transporters to discriminate between different forms of fructose. nih.govacs.orgnih.gov

Research has shown that a fructofuranose mimetic is preferentially taken up by GLUT5, whereas a β-D-fructopyranose mimetic is transported by GLUT2. nih.govacs.orgnih.gov Intriguingly, the uptake of an α-D-fructopyranose mimetic was found to be independent of both GLUT5 and GLUT2 in a mammalian cell line, suggesting the involvement of other transporters. nih.govacs.orgnih.gov This highlights a sophisticated mechanism of substrate discrimination at the transporter level.

Fructose Isomer MimeticPrimary TransporterReference
FructofuranoseGLUT5 nih.govacs.orgnih.gov
β-D-fructopyranoseGLUT2 nih.govacs.orgnih.gov
α-D-fructopyranoseIndependent of GLUT5 and GLUT2 nih.govacs.orgnih.gov

The ability of GLUT transporters to distinguish between fructose isomers points to strict conformational requirements for substrate binding and translocation. The three-dimensional structure of the sugar, including the orientation of its hydroxyl groups, is critical for recognition by the transporter's binding site. nih.govresearchgate.net

While GLUT5 can transport both the furanose and pyranose forms of D-fructose, the furanose form appears to be more specific to this transporter. researchgate.net The observation that an α-D-fructopyranose mimetic is not taken up by GLUT5 or GLUT2 suggests that the axial orientation of the anomeric hydroxyl group in this isomer may hinder its interaction with the binding sites of these specific transporters. nih.govacs.orgnih.gov This implies that the architecture of the transporter's binding pocket imposes significant conformational restrictions on the substrate. The recent high-resolution crystal structures of GLUT transporters have provided further insights into the molecular basis of substrate recognition and the conformational changes that occur during the transport cycle. researchgate.netdovepress.com

Advanced Analytical Methodologies in Carbohydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount in the analysis of carbohydrates like α-D-fructopyranose, providing powerful tools for separating complex mixtures and quantifying individual components. These techniques are essential for research in food science, biochemistry, and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds such as α-D-fructopyranose. It offers high resolution and sensitivity for both qualitative and quantitative analysis.

The separation of highly polar carbohydrates like α-D-fructopyranose is effectively achieved using specific HPLC modes.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography and is particularly well-suited for retaining and separating very polar compounds. mdpi.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. nih.gov For α-D-fructopyranose, this technique allows for effective separation from other sugars and isomers. mdpi.comnih.gov The retention mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov Amide-based columns are commonly employed for this purpose. restek.comresearchgate.net HILIC can even resolve anomers of carbohydrates, although this separation can sometimes be suppressed by increasing the column temperature to facilitate faster interconversion. mdpi.comnih.govresearchgate.net

Reversed-Phase (RP) HPLC , while being the most common HPLC mode, is generally not suitable for the direct analysis of underivatized sugars like α-D-fructopyranose because they are too polar and exhibit poor retention on non-polar stationary phases (e.g., C18). restek.comavma.org However, RP-HPLC becomes a powerful tool when the carbohydrates are derivatized to increase their hydrophobicity. nih.gov This approach is often used in conjunction with UV or fluorescence detection.

HPLC ModeStationary Phase PolarityMobile Phase PolarityApplication for α-D-fructopyranose
HILIC Polar (e.g., Amide, Poly-hydroxyl) mdpi.comnih.govrestek.comNon-polar (high organic content) nih.govDirect analysis and separation of underivatized α-D-fructopyranose and its isomers. mdpi.comnih.gov
Reversed-Phase Non-polar (e.g., C18) avma.orgPolar (high aqueous content) avma.orgAnalysis of α-D-fructopyranose after derivatization to increase hydrophobicity. nih.gov

Since α-D-fructopyranose lacks a strong chromophore, specialized detection methods are required for its analysis. restek.comajrsp.com

Refractive Index (RI) Detection is a universal detection method and a standard approach for analyzing underivatized sugars. nih.govhmdb.ca It measures the difference in the refractive index between the mobile phase and the analyte. RI detectors are compatible with isocratic separations commonly used in HILIC mode for sugar analysis. restek.comresearchgate.net While robust and straightforward, RI detection is generally less sensitive than other methods and is not compatible with gradient elution. restek.com

UV-Visible (UV-Vis) Detection is not practical for direct detection of α-D-fructopyranose as sugars only absorb at very low wavelengths (190-195 nm), where many mobile phase components also absorb. ajrsp.com However, UV detection becomes highly effective after pre-column or post-column derivatization. researchgate.net This involves reacting the sugar with a UV-absorbing label, such as p-aminobenzoic acid ethyl ester (ABEE) or 1-phenyl-3-methyl-5-pyrazolone (PMP). thermofisher.comrestek.comlynchburg.edu This allows for sensitive detection, though the derivatization process can be time-consuming. thermofisher.comrestek.com

Fluorescence Detection (FLD) offers high sensitivity and selectivity. Similar to UV detection, it requires derivatization of the sugar with a fluorescent tag. researchgate.net This can be done pre-column, using reagents like 2-aminopyridine, or post-column, where the derivatization reaction is automated. ajrsp.com For instance, a post-column reaction with guanidine (B92328) and metaperiodic acid can produce a fluorescent derivative, enabling highly sensitive detection.

Detection MethodPrincipleDerivatization Required for α-D-fructopyranose?Key Features
Refractive Index (RI) Measures changes in the refractive index of the eluent. hmdb.caNoUniversal, compatible with isocratic HILIC, lower sensitivity, not suitable for gradient elution. restek.com
UV-Visible (UV-Vis) Measures absorption of UV-Vis light. ajrsp.comYes (e.g., PMP, ABEE) thermofisher.comrestek.comHigh sensitivity with derivatization, widely available. researchgate.net
Fluorescence (FLD) Detects fluorescence emitted by the analyte.Yes (e.g., 2-aminopyridine) ajrsp.comVery high sensitivity and selectivity.

HPLC is an invaluable tool for the real-time monitoring of organic reactions involving carbohydrates. By integrating an HPLC system with a reaction setup, chemists can track the consumption of reactants and the formation of products, such as α-D-fructopyranose, as the reaction progresses. This provides crucial kinetic and mechanistic data. For example, in the enzymatic or chemical synthesis of oligosaccharides, real-time HPLC analysis can determine reaction completion and optimize conditions like reaction time and reagent concentration. Automated systems can perform unattended sampling, dilution, and analysis, providing highly reproducible reaction profiles. This approach is a key component of Process Analytical Technology (PAT) in pharmaceutical and chemical process development.

Detection Methods (e.g., Refractive Index, UV, Fluorescence after Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like α-D-fructopyranose are non-volatile, they must be chemically modified before GC-MS analysis. hmdb.ca

Derivatization is essential to increase the volatility and thermal stability of α-D-fructopyranose for GC-MS analysis. hmdb.ca This process typically involves converting the polar hydroxyl (-OH) groups into less polar ether or ester groups.

Silylation is one of the most common derivatization techniques for carbohydrates. hmdb.ca It involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. mdpi.comnih.gov A preceding oximation step is often employed to reduce the number of anomeric peaks, resulting in a simpler chromatogram. mdpi.com For instance, fructose (B13574) can be oximated and then silylated for GC-MS analysis. mdpi.com

Acetylation is another widely used method where hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride. researchgate.net This process also increases volatility. A common approach for analyzing monosaccharides is the alditol acetate method, which involves reduction of the sugar to its corresponding sugar alcohol (alditol) followed by acetylation. However, this can lead to the same derivative from different parent sugars (e.g., fructose and glucose can both form derivatives of sorbitol). researchgate.net A method using acetylation in a methyl sulfoxide (B87167)/1-methylimidazole system has been shown to yield a unique, single chromatographic peak for α-D-fructopyranose, avoiding the issues of multiple anomers or reduction to multiple alditols. researchgate.netresearchgate.net

Derivatization StrategyReagentsResulting DerivativeNotes
Silylation Oximation reagent (e.g., O-methyl hydroxylamine-hydrochloride) followed by a silylating agent (e.g., BSTFA). mdpi.comTrimethylsilyl (TMS) etherCommon and effective; oximation step simplifies chromatograms by reducing the number of anomers. mdpi.com
Acetylation Acetic anhydride, often with a catalyst like 1-methylimidazole. researchgate.netAcetate esterIncreases volatility; specific methods can yield a single peak for α-D-fructopyranose, simplifying analysis. researchgate.netresearchgate.net
Structural Elucidation and Linkage Analysis of Polysaccharides

A cornerstone of linkage analysis is methylation analysis. researchgate.netmdpi.com In this multi-step process, all free hydroxyl groups on the polysaccharide are converted to methoxyl groups. Subsequently, the polysaccharide is hydrolyzed, breaking the glycosidic bonds and leaving free hydroxyl groups only at the positions that were previously involved in linkages. These partially methylated monosaccharides are then typically reduced to alditols and acetylated to form partially methylated alditol acetates (PMAAs). researchgate.netmdpi.com The resulting volatile PMAA derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS), where their fragmentation patterns and retention times are compared to known standards to identify the original linkage positions. researchgate.net For instance, this method has been crucial in characterizing the fucose linkages and sulfation patterns in complex polysaccharides from brown seaweed. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for the structural elucidation of polysaccharides. mdpi.comnih.govdiva-portal.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the anomeric configuration (α or β) of the glycosidic bonds and the connectivity between monosaccharide units. mdpi.comnih.gov For example, NMR was instrumental in determining that the backbone of a polysaccharide from Flammulina velutipes was composed of (1→6)-linked α-D-glucopyranose residues. nih.gov Similarly, NMR analysis established that a fucan from the order Fucales consisted of alternating 3-linked and 4-linked α-fucose residues. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry has become an indispensable tool in carbohydrate research, offering high sensitivity and detailed structural information.

The coupling of liquid chromatography with tandem mass spectrometry provides a powerful platform for the separation, identification, and quantification of carbohydrates from complex mixtures.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. nih.govucdavis.edu It has been effectively used for the quantification of various biomolecules, including monosaccharides and glycoproteins. nih.gov In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex biological matrices. plos.orgnih.gov

For quantitative analysis of monosaccharides like fructose, derivatization is often employed to enhance ionization efficiency and chromatographic retention. researchgate.net One common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govresearchgate.net The resulting PMP-labeled carbohydrates can be separated by reversed-phase HPLC and detected with high sensitivity using LC-MS/MS in MRM mode. researchgate.net This approach has achieved lower limits of quantitation in the low ng/mL range for a suite of reducing carbohydrates. researchgate.net The specificity of MRM allows for the creation of methods to simultaneously identify and quantify a large number of unique glycosidic linkages. ucdavis.edu

Table 1: Illustrative MRM Transitions for Fructose Analysis (Hypothetical) This table is for illustrative purposes. Actual m/z values would depend on the derivatization agent and ionization mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Derivatization
Fructose-PMP521.2231.1PMP
Fructose-PMP521.2175.1PMP

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Application in Monosaccharide Compositional Analysis of Glycoproteins

Determining the monosaccharide composition of glycoproteins is crucial for understanding their structure and function. ludger.comingenieria-analitica.com The process typically involves the acid hydrolysis of the glycoprotein (B1211001) to release the constituent monosaccharides. ludger.comingenieria-analitica.com These released monosaccharides can then be quantified. While fructose is a key component of many polysaccharides, particularly plant-based fructans, it is not a canonical monosaccharide found in the N- and O-glycans of mammalian glycoproteins. The major monosaccharides in these structures are typically fucose, galactose, mannose, N-acetylglucosamine, and N-acetylgalactosamine, along with sialic acids. ludger.comingenieria-analitica.com

LC-MS/MS methods have been developed for the sensitive and simultaneous quantification of common glycoprotein monosaccharides. researchgate.net These methods can detect monosaccharides as their acetate anion adducts in negative ion MRM mode after reduction, or as deprotonated ions. researchgate.net While these methods are optimized for the typical glycoprotein constituents, the presence of fructose in a glycoprotein sample would indicate either a non-canonical glycosylation, characteristic of certain plant or microbial glycoproteins, or contamination.

LC-MS/MS is a powerful technique for determining the glycosidic linkage patterns in oligosaccharides and polysaccharides containing fructose, such as fructans. nih.govucdavis.edu A widely used method involves several key steps: first, all free hydroxyl groups in the polysaccharide are protected by permethylation. nih.govucdavis.edu Next, acid hydrolysis cleaves the glycosidic bonds, exposing hydroxyl groups at the positions where linkages previously existed. nih.govucdavis.edu These newly freed hydroxyl groups can then be derivatized, for example with PMP, and the resulting partially methylated, derivatized monosaccharides are analyzed by LC-MS/MS. nih.govucdavis.edu

The separation is typically achieved using C18 reversed-phase UHPLC, and detection is performed using MRM mode. nih.govnih.govresearchgate.net By monitoring the specific MRM transitions for different linkage types (e.g., terminal, 1,2-linked, 1,6-linked), a detailed picture of the polysaccharide's structure can be constructed. nih.gov This approach allows for the rapid and simultaneous relative quantitation of numerous glycosidic linkages from a small amount of sample. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and large molecules like carbohydrates and proteins. libretexts.orgillinois.edu In ESI, a sample solution is sprayed from a capillary held at a high electric potential, forming a fine mist of charged droplets. illinois.edunih.gov A drying gas causes the solvent to evaporate from these droplets, increasing their charge density until ions are ejected from the droplet surface and can be guided into the mass analyzer. libretexts.orgnih.gov A key advantage of ESI is its ability to produce multiply charged ions from large molecules, which brings their mass-to-charge (m/z) ratio into a range that is readily detectable by most mass spectrometers. illinois.edu

For carbohydrate analysis, ESI can be operated in both positive and negative ion modes. illinois.edu

Positive Ion Mode : In this mode, protonation ([M+H]⁺) is a common ionization pathway, often enhanced by the addition of acids like formic acid to the mobile phase. illinois.edu However, for carbohydrates, ionization is often more efficiently achieved through cationization, where the molecule forms an adduct with a metal ion, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). acs.org

Negative Ion Mode : In negative ion mode, molecules can be detected as deprotonated species ([M-H]⁻). researchgate.net The sensitivity can often be improved by adding a base like ammonium (B1175870) hydroxide. illinois.edu Alternatively, adducts can be formed with anions present in the mobile phase, such as chloride ([M+Cl]⁻) or acetate ([M+CH₃COO]⁻), which can provide stable and sensitive detection. researchgate.netshimadzu.com

The choice of ionization mode and the use of additives are critical for optimizing the sensitivity and stability of the signal for compounds like alpha-D-fructopyranose during LC-MS analysis.

Applications of α D Fructopyranose and Its Derivatives As Research Probes

Design and Synthesis of Fluorescently Labeled Fructose (B13574) Mimetics

The development of fluorescently labeled fructose mimetics is crucial for visualizing and quantifying fructose uptake and metabolism in living cells. mtu.edu These probes are designed to retain the essential structural features of fructose, allowing them to be recognized and transported by specific proteins, while the attached fluorophore provides a detectable signal. rsc.org

A common strategy for synthesizing these mimetics involves modifying the fructose molecule at positions that are less critical for transporter recognition. acs.orgnih.gov For instance, the C-1 and C-6 positions of fructose have been identified as suitable sites for fluorophore conjugation, as modifications at these positions are often tolerated by fructose transporters like GLUT5. acs.orgnih.govresearchgate.net

One approach involves the synthesis of 1-amino-1-deoxy-D-fructose, which can then be coupled to various fluorescent dyes. acs.orgnih.gov For example, 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-1-deoxy-D-fructose (1-NBDF) and 1-Cy5.5-1-deoxy-D-fructose (1-Cy5.5-DF) have been synthesized to study fructose uptake in breast cancer cells. acs.orgnih.gov The synthesis of these compounds starts from D-glucose, which is converted to 1-(benzylamino)-1-deoxy-D-fructose, followed by hydrogenation to yield 1-amino-1-deoxy-D-fructose. acs.org This intermediate is then reacted with NBD chloride or a Cy5.5-NHS ester to produce the final fluorescent probes. acs.orgnih.gov

Another strategy focuses on creating conformationally locked fructose analogs to probe the specific conformational requirements of transporters. nih.gov For example, fluorescently labeled mimetics of α-D-fructopyranose, β-D-fructopyranose, and fructofuranose have been synthesized to investigate the preferences of GLUT2 and GLUT5 transporters. nih.gov The synthesis of the α-D-fructopyranose mimetic can be achieved from α-methyl L-gulopyranoside. researchgate.net

The choice of fluorophore is also a critical aspect of the design process. nih.gov Fluorophores like 7-nitro-1,2,3-benzoxadiazole (NBD) and cyanine (B1664457) dyes (e.g., Cy5.5) are commonly used. acs.orgnih.gov NBD is a smaller fluorophore, while Cy5.5 has the advantage of emitting light in the near-infrared (NIR) region, which minimizes interference from biological tissues. nih.gov More recently, coumarin-based fluorophores have been utilized to create a set of probes with a broad range of fluorescence, allowing for multicolor imaging and analysis of fructose transport. mtu.edu

Table 1: Examples of Fluorescently Labeled Fructose Mimetics

Probe Name Fructose Analog Fluorophore Application
1-NBDF 1-amino-1-deoxy-D-fructose NBD Imaging fructose uptake in breast cancer cells
1-Cy5.5-DF 1-amino-1-deoxy-D-fructose Cy5.5 Imaging fructose uptake in breast cancer cells
ManCous 2,5-anhydro-D-mannitol Coumarin Analysis of GLUT5 activity

Use as Substrate Probes in Enzymatic and Transporter Studies

α-D-Fructopyranose and its derivatives serve as valuable substrate probes for elucidating the mechanisms of enzymes and transporters involved in fructose metabolism and transport. nih.govplos.org These probes can help determine substrate specificity, kinetic parameters, and the structural requirements for binding and catalysis.

In enzymatic studies, derivatives of α-D-fructopyranose can be used to investigate the activity of enzymes like fructokinase and hexokinase, which are responsible for phosphorylating fructose. acs.orgnih.gov For example, by using a C-1 labeled fructose derivative, researchers can study the activity of hexokinase, which phosphorylates fructose at the C-6 position, without the probe itself being a substrate for fructokinase, which acts on the C-1 position. acs.orgnih.gov Additionally, fluorogenic derivatives of fructose, such as 6-coumarin D-fructose, have been synthesized and used for high-throughput screening of aldolases like fructose-1,6-diphosphate (B8644906) (FDP) aldolase. doi.org

The primary application of these probes, however, lies in the study of facilitative glucose transporters (GLUTs), which are responsible for transporting fructose across cell membranes. nih.govmtu.edu Different GLUT isoforms exhibit varying specificities for different sugar isomers. nih.gov By using fluorescently labeled mimetics of α-D-fructopyranose, β-D-fructopyranose, and fructofuranose, it has been demonstrated that GLUT5 preferentially transports the fructofuranose form, while GLUT2 transports the β-D-fructopyranose form. nih.gov

Interestingly, studies have shown that the uptake of an α-D-fructopyranose mimetic is independent of both GLUT5 and GLUT2, suggesting the involvement of other, less specific GLUTs in its transport. nih.gov This finding highlights the ability of these probes to dissect the complex interplay of different transporters in cellular fructose uptake. nih.gov For instance, in MCF7 breast cancer cells, it was suggested that an alternative pathway, possibly involving GLUT12, is responsible for the uptake of the α-D-fructopyranose mimetic. nih.gov

Table 2: Application of α-D-Fructopyranose Derivatives in Transporter Studies

Probe Transporter Studied Key Finding
α-D-fructopyranose mimetic GLUT2, GLUT5 Uptake is independent of GLUT2 and GLUT5, suggesting an alternative transport pathway. nih.gov
β-D-fructopyranose mimetic GLUT2, GLUT5 Preferentially transported by GLUT2. nih.gov
Fructofuranose mimetic GLUT5 Preferentially transported by GLUT5. nih.gov

Investigating Stereochemical Requirements in Biological Recognition

The specific three-dimensional arrangement of atoms in a sugar molecule, its stereochemistry, is paramount for its recognition by biological molecules like enzymes and transporters. nih.govnih.gov α-D-Fructopyranose and its derivatives are instrumental in probing these stereochemical requirements.

Studies using a series of fluorescently labeled hexose (B10828440) derivatives have revealed stringent stereochemical requirements for recognition and transport by GLUT5. nih.govresearchgate.net It was found that 6-NBDF, which has the D-fructose configuration, is rapidly transported by GLUT5. nih.govresearchgate.net However, inverting the stereochemistry at a single position, such as C-3, C-4, or C-5, resulted in the molecule being selectively transported by GLUT1 instead. nih.govresearchgate.net This demonstrates the high degree of specificity of GLUT5 for the exact stereochemical arrangement of fructose.

Furthermore, research on the affinity of various fructose epimers for GLUT5 has shown that the transporter has a low affinity for all epimers of D-fructose, indicating that all hydroxyl groups must be in the "fructo" configuration for effective binding. researchgate.net This highlights the critical role of the spatial orientation of each hydroxyl group in the recognition process.

The binding of different fructose isomers to boronic acids, which are synthetic receptors for sugars, has also been investigated at the single-molecule level. researchgate.net These studies revealed that D-fructose can bind to a boronic acid-modified nanopore as either the β-D-fructofuranose or the β-D-fructopyranose isomer. researchgate.net Such detailed investigations into the binding preferences of different isomers provide valuable insights for the design of more selective sugar sensors and receptors. rsc.org

The conformation of the sugar ring (pyranose vs. furanose) also plays a significant role in biological recognition. researchgate.netnih.gov While GLUT5 can interact with both furanose and pyranose forms of D-fructose, the uptake of the furanose conformation appears to be more specific to GLUT5. researchgate.netnih.gov This difference in conformational preference between transporters can be exploited to design probes that target specific GLUT isoforms. nih.gov

Table 3: Stereochemical Requirements for GLUT5 Recognition

Compound Stereochemistry Transported by
6-NBDF D-fructose configuration GLUT5 nih.govresearchgate.net
6-NBDP Inversion at C-3 GLUT1 nih.govresearchgate.net
6-NBDT Inversion at C-4 GLUT1 nih.govresearchgate.net

Emerging Research Directions

Integration of Experimental and Computational Methodologies in Carbohydrate Chemistry

The intricate stereochemistry and conformational flexibility of carbohydrates like α-D-fructopyranose present significant challenges to their study. To overcome these hurdles, researchers are increasingly integrating experimental techniques with high-level computational methods. This synergistic approach provides a more comprehensive understanding of the structure, stability, and reactivity of fructose (B13574) and its isomers.

A prime example of this integration is the study of fructose dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. Researchers have employed a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹H, and ¹⁷O) and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS), alongside theoretical calculations using G4MP2 theory. osti.gov This combined approach allowed for the identification and characterization of key reaction intermediates that were also found to be local minima on the theoretically calculated potential energy surface. osti.gov The experimental data, gathered using various catalysts, confirmed the existence of common intermediates in the reaction pathway from fructose to HMF in dimethylsulfoxide (DMSO). osti.gov

Similarly, the precise equilibrium structures of monosaccharides, which are too large for determination by high-level ab initio methods or experiments alone, can be elucidated using a semiexperimental (SE) mixed estimation (ME) method. rsc.org This method involves fitting experimental rotational data from multiple isotopologues, corrected with theoretical vibration–rotation interaction parameters, with structural parameters from medium-level ab initio calculations. rsc.org For fructose, this has been applied to determine a complete and reliable equilibrium structure. rsc.org Computational models, including Density Functional Theory (DFT), are also used to calculate and analyze vibrational spectra, showing good agreement with experimental data for α-D-fructopyranose. scielo.brresearchgate.net

These integrated strategies are crucial for understanding fundamental aspects of fructose chemistry, such as the conformational preferences dictated by intramolecular hydrogen bonds. A combination of Fourier-transform microwave (FT-MW) spectroscopy and computational analysis revealed that the stability of the β-D-fructopyranose conformation is due to a cooperative network of five intramolecular O–H···O hydrogen bonds. acs.org

Table 1: Integrated Methodologies in Fructose Research

Research AreaExperimental MethodsComputational MethodsKey Findings
Fructose Dehydration to HMF ¹³C, ¹H, ¹⁷O NMR; HR ESI-MSG4MP2 TheoryIdentification of common reaction intermediates and understanding of the thermodynamic landscape. osti.gov
Equilibrium Structure Determination Supersonic-Jet Microwave SpectroscopySemiexperimental Mixed Estimation (SE/ME); MP2, B3LYPAccurate determination of the equilibrium structure of fructose in the gas phase. rsc.org
Conformational Analysis UV Ultrafast Laser Vaporization; FT-MW SpectroscopyDFT and ab initio methodsIdentification of a highly stable conformation of free fructose locked by intramolecular hydrogen bonds. acs.org
Vibrational Spectra Analysis Infrared (IR) SpectroscopyDensity Functional Theory (DFT) BLYP/DZVPGood agreement between computed and experimental frequencies for α-D-fructopyranose. scielo.brresearchgate.net

Development of Novel Synthetic Routes to Complex Carbohydrates and Carbohydrate-Derived Scaffolds

The synthesis of complex carbohydrates remains a significant challenge in organic chemistry due to their structural diversity, complex branching patterns, and the need for precise stereochemical control. umich.edufuturity.org Researchers are actively developing innovative strategies to streamline the synthesis of oligosaccharides and other complex structures from simpler units like fructose.

One major hurdle is controlling the regioselectivity of glycosylation, as most carbon atoms on a carbohydrate have an alcohol group that could potentially react. umich.edufuturity.org A novel approach to address this involves using a silicon group to "pre-engineer" how carbohydrate molecules react with each other. umich.edufuturity.org This method controls the branching pattern and can reduce the number of steps needed to create complex structures. umich.edu By linking two sugars through silicon, a subsequent reaction becomes intramolecular, allowing for precise control over the stereochemistry and connectivity of the resulting glycosidic bond. futurity.org This technique has enabled the synthesis of a trisaccharide in a single synthetic step, which can then be used to build more complex chains rapidly. umich.edufuturity.org

Cost-efficiency is another driving force in developing new synthetic routes. A straightforward, seven-step method has been reported for the conversion of low-cost D-fructose into 2-deoxy-L-ribose, an important building block. acs.org This process involves a novel radical cyclization followed by a fragmentation reaction, selective enzymatic hydrolysis, and oxidative cleavage. acs.org Furthermore, D-fructose has been used as a starting material for the synthesis of bifunctional primary amine-thiourea organocatalysts, demonstrating its utility in creating complex, catalytically active molecules. mdpi.com The synthesis involves creating derivatives like 1,2:4,5-Di-O-isopropylidene-3-(isothiocyanato)-3-deoxy-α-d-fructopyranose as intermediates. mdpi.com

The synthesis of novel saccharides through non-enzymatic methods is also being explored. For instance, thermal treatment of D-glucose and D-fructose has been shown to produce the disaccharide α-D-fructofuranosyl-(2→6)-D-glucose. researchgate.net These synthetic advancements are crucial for accessing novel carbohydrate structures for research in glycobiology and for tailoring the chemical structures of drug candidates and vaccines. umich.edu

Table 2: Novel Synthetic Strategies Involving Fructose

StrategyKey FeatureStarting Material(s)Target Molecule/ScaffoldSignificance
Silicon-Controlled Synthesis Use of a silicon group to control reactivity and stereochemistry. umich.edufuturity.orgMonosaccharidesComplex oligosaccharides (e.g., trisaccharides)Reduces synthetic steps and controls complex branching patterns. umich.edufuturity.org
Radical Cyclization/Fragmentation A 7-step, cost-efficient conversion. acs.orgD-fructose2-deoxy-L-riboseProvides a short and economical route to a valuable building block from an inexpensive starting material. acs.org
Organocatalyst Synthesis Use of fructose as a chiral scaffold. mdpi.comD-fructoseBifunctional primary amine-thiourea organocatalystsDemonstrates the utility of fructose in creating complex, functional molecules for asymmetric reactions. mdpi.com
Thermal Treatment Direct reaction under melting conditions. researchgate.netD-Glucose and D-FructoseDisaccharides (e.g., α-D-fructofuranosyl-(2→6)-D-glucose)A simple, non-enzymatic method for creating new saccharides. researchgate.net

Exploration of Enzyme Engineering for Specific Fructose Biotransformations

Enzymatic biotransformation is an increasingly attractive alternative to chemical synthesis for producing valuable sugars, offering benefits such as cost-effectiveness, environmental friendliness, and high specificity. mdpi.commdpi.com D-fructose, in its various forms including α-D-fructopyranose, is a key substrate in many of these biotransformations. Enzyme engineering plays a pivotal role in optimizing these processes for industrial application.

A significant area of research is the conversion of D-fructose to rare sugars like D-allulose (D-psicose) and D-tagatose. mdpi.commdpi.com D-allulose is primarily produced from D-fructose via C-3 epimerization catalyzed by ketose 3-epimerases, also known as D-psicose 3-epimerases (DPEases). mdpi.com Researchers are using protein engineering to improve the enzymatic activity and thermostability of these enzymes to enhance the conversion ratio, which is often limited by unfavorable thermodynamics. mdpi.comcityu.edu.hk

Similarly, the biosynthesis of D-tagatose from D-fructose is being enhanced through multienzyme cascade reactions. mdpi.com One such pathway involves the phosphorylation of fructose to fructose 6-phosphate by a fructokinase (FRK), followed by isomerization to tagatose 6-phosphate by FbaA, and finally dephosphorylation to D-tagatose. mdpi.com To make these cascades more efficient, researchers are engineering the enzymes and the host organisms, such as Escherichia coli. mdpi.com Techniques include optimizing enzyme expression levels and constructing multienzyme self-assembly systems to increase the catalytic efficiency of whole cells, leading to conversion rates as high as 75%. mdpi.com

To overcome the high cost of cofactors like ATP required in some phosphorylation steps, ATP regeneration systems are being coupled with the enzymatic reactions. nih.gov For example, in the conversion of D-fructose to D-allulose, an ATP regeneration system using polyphosphate kinase was developed, reducing the required amount of ATP to just 10% of the theoretical need and achieving a 99% conversion of D-fructose. nih.gov These advances in enzyme and process engineering are critical for the large-scale, cost-effective production of rare sugars and other valuable compounds from fructose. mdpi.comcityu.edu.hk

Table 3: Enzyme Engineering for Fructose Biotransformation

Target ProductKey Enzyme(s)Engineering StrategySubstrateKey Outcome
D-Tagatose Fructokinase (FRK), FbaA, Polyphosphate kinase (PPK)Multienzyme cascade, optimization of expression, whole-cell self-assembly system. mdpi.comD-FructoseIncreased conversion rate to 75% in a whole-cell system. mdpi.com
D-Allulose D-psicose 3-epimerase (DPEase)Protein engineering to improve thermostability and activity. mdpi.comD-FructoseOvercoming thermodynamic limitations and improving industrial viability. mdpi.com
D-Allulose D-psicose epimerase, L-rhamnulose kinase, Polyphosphate kinaseCoupling with an ATP regeneration system. nih.govD-Fructose99% conversion with significantly reduced ATP cost. nih.gov
High-Fructose Corn Syrup (HFCS) Glucose IsomeraseRational engineering for thermoresistance and activity at lower pH. cityu.edu.hkGlucoseMore cost-efficient HFCS production by improving enzyme stability and preventing byproduct formation. cityu.edu.hk

Q & A

Basic Research Questions

Q. How can the structural confirmation of alpha-D-fructopyranose be methodologically validated in experimental settings?

  • Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, the anomeric proton (δ ~5.3 ppm) and carbon (δ ~95–105 ppm) signals are critical for distinguishing pyranose configurations. X-ray crystallography provides unambiguous ring conformation data by resolving bond angles and torsion angles. Cross-referencing with databases like CHEBI (ID: 37719) ensures alignment with established stereochemical descriptors .
Analytical Technique Key Parameters Utility
¹H/¹³C NMRChemical shifts, coupling constantsIdentifies anomeric configuration
X-ray crystallographyBond lengths, angles, and ring conformationConfirms 3D structure and chair/boat forms
IR SpectroscopyO-H and C-O stretching frequenciesDetects hydroxyl group interactions
Table 1: Common techniques for structural validation of this compound

Q. What experimental protocols are recommended to minimize mutarotation artifacts during this compound analysis?

  • Methodological Answer : Mutarotation (interconversion between anomers) can be suppressed by conducting experiments in anhydrous solvents (e.g., DMSO-d₆ for NMR) at low temperatures (<0°C). Rapid data acquisition and derivatization (e.g., acetylation) stabilize the anomeric form. For kinetic studies, pH-controlled aqueous solutions are used to monitor equilibrium shifts, leveraging UV-Vis or polarimetry .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the equilibrium between this compound and beta-D-fructofuranose?

  • Methodological Answer : Thermodynamic studies using isothermal titration calorimetry (ITC) and density functional theory (DFT) simulations reveal that polar solvents (e.g., water) favor furanose forms due to enhanced solvation of hydroxyl groups. In contrast, nonpolar solvents stabilize pyranose configurations. Temperature increases shift equilibrium toward furanose forms (ΔG° ~2–5 kJ/mol), as evidenced by Arrhenius plots of mutarotation rates .

Q. What strategies resolve contradictory data on the stability of this compound under acidic vs. alkaline conditions?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., buffer ionic strength, metal ion presence). Controlled replication studies with standardized buffers (e.g., phosphate at pH 7.4 vs. citrate at pH 2.0) are critical. High-performance liquid chromatography (HPLC) with refractive index detection quantifies degradation products, while mass spectrometry identifies intermediates like enediols. Cross-validation with computational models (e.g., MD simulations) clarifies degradation pathways .

Q. How can synthetic routes for high-purity this compound be optimized, and what purity thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Protecting group strategies (e.g., isopropylidene acetal formation) isolate the pyranose form during synthesis. Post-synthesis deprotection must be meticulously monitored via thin-layer chromatography (TLC) and HPLC. Purity thresholds depend on application: ≥95% for structural studies (validated by NMR), ≥99% for kinetic assays. Impurity profiling via LC-MS identifies residual solvents or byproducts .

Q. What computational approaches best predict the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) replicate ring puckering and hydrogen-bonding networks. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods improve accuracy for anomeric energy barriers. Validation against experimental NOESY NMR data (e.g., interproton distances) ensures model reliability .

Handling Data Contradictions

Q. How should researchers address conflicting literature on the anomeric nomenclature of fructose derivatives?

  • Methodological Answer : Discrepancies often stem from mislabeling pyranose (six-membered) and furanose (five-membered) rings. Rigorous validation using IUPAC guidelines and crystallographic data (e.g., CCDC entries) is essential. Collaborative peer review and re-analysis of historical data (e.g., re-examining NMR assignments in older studies) resolve ambiguities .

Methodological Best Practices

  • Data Integrity : Maintain raw datasets (e.g., NMR FIDs, chromatograms) in repositories like Zenodo for reproducibility .
  • Ethical Reporting : Disclose all experimental variables (e.g., temperature fluctuations, solvent purity) to prevent selective data bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.